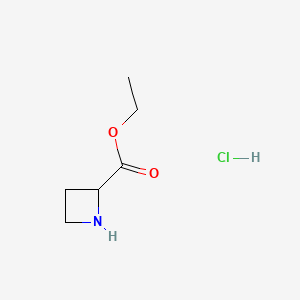

Ethyl azetidine-2-carboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl azetidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-9-6(8)5-3-4-7-5;/h5,7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGSFZLUZRAVTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681043 | |

| Record name | Ethyl azetidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162698-21-7 | |

| Record name | Ethyl azetidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Intramolecular Cyclization of Ethyl Glyoxylate Derivatives

Intramolecular cyclization represents a foundational strategy for constructing the azetidine ring. A prominent method involves ethyl phenyl(tosylamino)acetate as a precursor, which undergoes base-mediated cyclization in dichloromethane (DCM) or tetrahydrofuran (THF). For example, treatment of ethyl phenyl(tosylamino)acetate with cesium carbonate (Cs₂CO₃) in DMF at 80°C facilitates azetidine ring formation via nucleophilic displacement, achieving yields of up to 99% for the intermediate ethyl azetidine-2-carboxylate . Subsequent acidic hydrolysis with concentrated hydrochloric acid (HCl) converts the ester to the hydrochloride salt.

Key Reaction Conditions

-

Precursor : Ethyl phenyl(tosylamino)acetate

-

Base : Cs₂CO₃ (2 equiv) or triethylamine (Et₃N)

-

Solvent : DMF or THF

-

Temperature : 80°C (for Cs₂CO₃) or room temperature (for Et₃N)

This method benefits from readily available starting materials but requires careful purification to remove tosyl byproducts.

Horner–Wadsworth–Emmons (HWE) Reaction

The HWE reaction provides a stereocontrolled route to ethyl azetidine-2-carboxylate derivatives. Methyl 2-(dimethoxyphosphoryl)acetate reacts with azetidin-3-one in the presence of sodium hydride (NaH) to form N-Boc-azetidin-3-ylidene acetate, which is hydrogenated to yield the saturated ester . Acidic hydrolysis with HCl then generates the hydrochloride salt.

Optimized Protocol

-

Phosphonate Preparation : NaH (60% suspension) in dry THF.

-

Reaction with Azetidin-3-one : 0°C to room temperature, 12 hours.

-

Hydrogenation : Pd/C catalyst under H₂ atmosphere.

Yield : 70–85% (over three steps) .

This method is advantageous for scalability but demands anhydrous conditions and specialized equipment for hydrogenation.

Salt Formation and Catalytic Debenzylation

A patent-published route (CN103467350A) starts with 1-benzyl-azetidine-2-carboxylic acid, which is resolved using D-α-phenylethylamine to isolate the (S)-enantiomer. The benzyl group is removed via catalytic hydrogenation (Pd/C, H₂), followed by HCl-mediated protonation to yield the hydrochloride salt .

Critical Steps

-

Resolution : Salt formation with D-α-phenylethylamine in ethanol, yielding 37.8% enantiomerically pure intermediate .

-

Debenzylation : 10% Pd/C in methanol under 2 MPa H₂ at 35°C for 20 hours .

-

Acidification : Concentrated HCl to pH 2, precipitating the hydrochloride .

Yield : 81.9% (debenzylation step) .

While effective, this method’s reliance on toxic reagents like sodium cyanide in earlier steps limits its modern applicability .

Direct Hydrolysis of Ethyl Azetidine-2-Carboxylate

Ethyl azetidine-2-carboxylate undergoes acidic hydrolysis with concentrated HCl to form the hydrochloride salt. This one-step process is highly efficient, with near-quantitative conversion under reflux conditions .

Representative Procedure

-

Substrate : Ethyl azetidine-2-carboxylate (1 equiv)

-

Acid : 12M HCl (5 equiv)

-

Conditions : Reflux in ethanol/water (1:1) for 6 hours

-

Workup : Evaporation under reduced pressure, recrystallization from ethanol

This approach is favored for its simplicity but requires high-purity ester starting material.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl azetidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be functionalized with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperatures to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a variety of functionalized azetidines .

Scientific Research Applications

Ethyl azetidine-2-carboxylate hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl azetidine-2-carboxylate hydrochloride involves its incorporation into proteins as a proline analogue, leading to protein misfolding and disruption of normal protein function . This compound can be biodegraded by bacteria, which utilize it as a carbon and nitrogen source through enzymatic hydrolysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares ethyl azetidine-2-carboxylate hydrochloride with key analogs:

*Molecular weight calculated from molecular formula C₈H₁₅NO₂·HCl.

Key Observations:

- Substituent Effects : The ethyl ester group in the 2-position provides moderate steric bulk compared to the smaller methyl ester (methyl analog) and the larger tert-butyl derivative. The 3-position isomer (ethyl azetidine-3-carboxylate HCl) may exhibit distinct stereochemical interactions in biological systems .

- Physicochemical Stability : Methyl and ethyl esters generally offer better hydrolytic stability than free acids, but the methyl analog requires stricter storage conditions (inert atmosphere, refrigeration), likely due to higher reactivity .

- Hazards : Only the methyl derivative has documented hazards (skin/eye irritation, respiratory sensitization), suggesting that ester chain length influences toxicity .

Predicted Collision Cross Section (CCS)

For tert-butyl azetidine-2-carboxylate hydrochloride , CCS values (a measure of ion mobility) were predicted for various adducts :

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 158.11756 | 136.9 |

| [M+Na]⁺ | 180.09950 | 141.4 |

| [M+NH₄]⁺ | 175.14410 | 139.7 |

These values are critical for mass spectrometry-based identification and differentiation from analogs. Ethyl and methyl analogs lack CCS data in the provided evidence, highlighting a research gap.

Commercial Availability and Pricing

- Methyl azetidine-2-carboxylate HCl : Priced at €120.00/g (1g, 95% purity) .

Biological Activity

Ethyl azetidine-2-carboxylate hydrochloride (EAC) is a derivative of L-azetidine-2-carboxylate (L-AZC), an important compound in medicinal chemistry due to its biological activities and potential applications in drug development. This article presents an overview of the biological activity of EAC, detailing its mechanisms of action, biochemical properties, and implications for research and medicine.

EAC primarily targets proteins, leading to significant biochemical interactions that disrupt normal protein functions. The compound acts as a proline analogue, which allows it to integrate into protein structures, potentially causing protein misfolding . This misfolding can result in impaired cellular functions and contribute to various pathological conditions .

Key Points:

- Target Proteins: EAC interacts with proteins involved in cyclic amino acid metabolism.

- Biochemical Pathways: It influences metabolic pathways by disrupting normal protein folding and function.

- Environmental Factors: The presence of certain bacteria can lead to the biodegradation of EAC, utilizing it as a carbon and nitrogen source.

The biochemical properties of EAC highlight its potential utility in various applications:

- Enzymatic Interactions: EAC can be hydrolyzed by specific enzymes such as L-AZC hydrolase, which catalyzes the opening of the azetidine ring. This enzymatic action is crucial for detoxification processes and metabolic pathways involving cyclic amino acids .

- Cellular Effects: Incorporation of EAC into proteins can lead to misfolding, which is detrimental to cellular health and function .

Research Findings and Case Studies

Recent studies have explored the biological activity and applications of EAC:

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Protein Interaction | Disrupts normal protein function through misfolding. |

| Enzymatic Hydrolysis | Hydrolyzed by L-AZC hydrolase; significant for detoxification. |

| Biodegradation | Utilized by bacteria as a carbon and nitrogen source, indicating environmental resilience. |

| Potential Drug Scaffold | Investigated for use in developing new pharmaceuticals targeting protein misfolding diseases. |

Applications in Scientific Research

EAC has diverse applications across several fields:

- Medicinal Chemistry: As a scaffold for synthesizing new drugs, particularly those targeting protein misfolding disorders.

- Biological Research: Studied for its role in amino acid metabolism and its effects on cellular health.

- Industrial Chemistry: Used in the synthesis of polymers and other materials due to its unique chemical properties .

Q & A

Q. What are the recommended laboratory synthesis methods for Ethyl Azetidine-2-Carboxylate Hydrochloride?

Methodological Answer: The synthesis typically involves esterification of azetidine-2-carboxylic acid with ethanol under acidic conditions. A standard protocol includes:

- Step 1: React azetidine-2-carboxylic acid with anhydrous ethanol in the presence of hydrochloric acid (HCl) as a catalyst.

- Step 2: Maintain the reaction at reflux (60–80°C) for 6–12 hours.

- Step 3: Concentrate the mixture under reduced pressure and recrystallize the product from a solvent like ethanol/diethyl ether.

- Validation: Monitor reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy. Purity is confirmed by HPLC (>95%) and melting point analysis .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors or dust.

- Storage: Store in airtight containers at 2–8°C, away from moisture and oxidizing agents.

- Spill Management: Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol/water .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- 1H NMR: Expect signals for the ethyl ester group (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet) and azetidine ring protons (δ 3.2–3.8 ppm multiplet).

- 13C NMR: Carboxylate carbon at ~170 ppm, ester carbonyl at ~165 ppm.

- Mass Spectrometry (MS):

Advanced Research Questions

Q. How does the azetidine ring influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The strained 4-membered azetidine ring enhances reactivity due to:

- Ring Strain: Increased angle strain (compared to 5- or 6-membered rings) lowers activation energy for ring-opening reactions.

- Experimental Design: React with nucleophiles (e.g., amines, thiols) under mild conditions (room temperature, polar aprotic solvents like DMF).

- Example: Substitution at the carboxylate position yields derivatives like amides or thioesters, monitored by TLC or LC-MS .

Q. What metabolic pathways are hypothesized for this compound in biological systems?

Methodological Answer:

- Hydrolysis: The ethyl ester group is likely cleaved by esterases to form azetidine-2-carboxylic acid, a known proline analog.

- Toxicity Screening: Use in vitro assays (e.g., liver microsomes) to track metabolites via LC-MS/MS. Compare with studies on azetidine-2-carboxylic acid, which inhibits prolyl-tRNA synthetase in plants .

Q. How can researchers resolve contradictory data on the compound’s stability under varying pH conditions?

Methodological Answer:

- Experimental Framework:

- Condition 1: Dissolve the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy (210–300 nm).

- Condition 2: Use accelerated stability studies (40°C/75% RH) over 14 days.

- Data Analysis: Apply kinetic modeling (e.g., first-order decay) to determine half-life. Cross-validate with NMR to identify degradation products (e.g., free azetidine-2-carboxylic acid) .

Q. What advanced analytical techniques differentiate polymorphic forms of this compound?

Methodological Answer:

- X-ray Diffraction (XRD): Compare diffraction patterns of recrystallized batches.

- DSC/TGA: Measure melting points and thermal decomposition profiles to identify polymorphs.

- Raman Spectroscopy: Detect subtle crystal lattice variations (e.g., hydrogen-bonding networks) .

Key Considerations for Researchers

- Contradictory Data: Discrepancies in stability studies may arise from impurities or solvent effects. Always cross-validate with orthogonal methods (e.g., NMR + MS).

- Biological Relevance: While the compound itself may not be bioactive, its metabolites (e.g., azetidine-2-carboxylic acid) could interfere with amino acid metabolism in model organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.